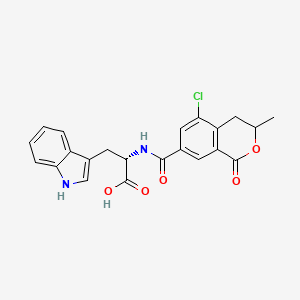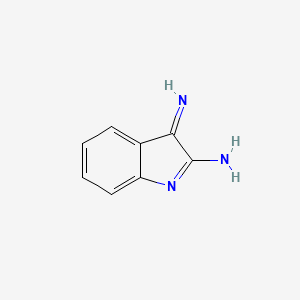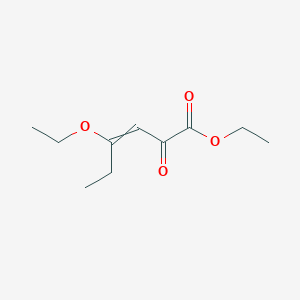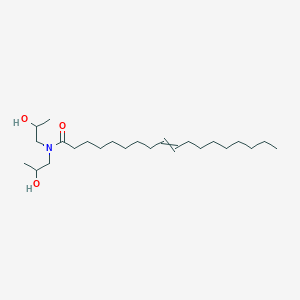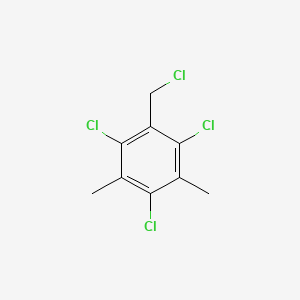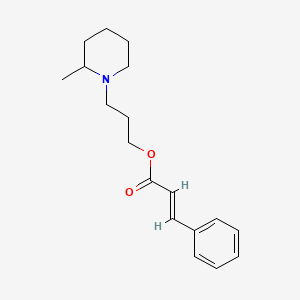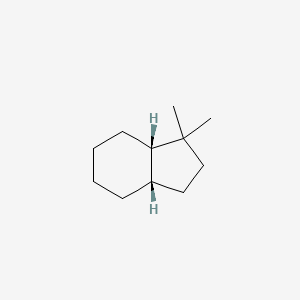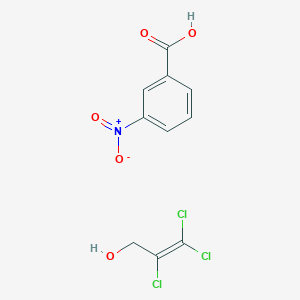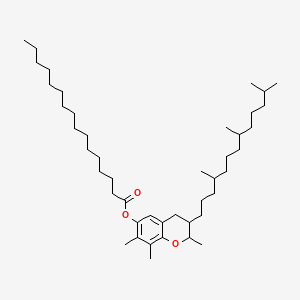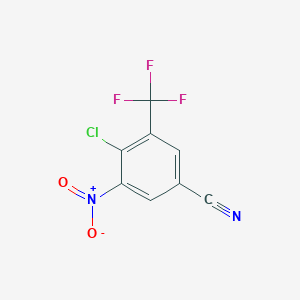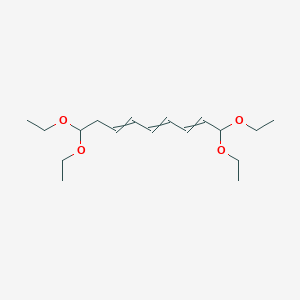
1,1,9,9-Tetraethoxynona-2,4,6-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,9,9-Tetraethoxynona-2,4,6-triene is an organic compound characterized by its unique structure, which includes multiple ethoxy groups and conjugated double bonds.
Méthodes De Préparation
The synthesis of 1,1,9,9-Tetraethoxynona-2,4,6-triene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of ethoxy-substituted alkenes and alkynes, which undergo a series of addition and elimination reactions to form the desired product. Industrial production methods may involve catalytic processes to enhance yield and selectivity .
Analyse Des Réactions Chimiques
1,1,9,9-Tetraethoxynona-2,4,6-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, leading to the formation of different substituted products.
Applications De Recherche Scientifique
1,1,9,9-Tetraethoxynona-2,4,6-triene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 1,1,9,9-Tetraethoxynona-2,4,6-triene involves its interaction with molecular targets through its conjugated double bonds and ethoxy groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
1,1,9,9-Tetraethoxynona-2,4,6-triene can be compared with other similar compounds, such as:
Cyclooctatetraene: Another conjugated polyene, but with a different ring structure and reactivity.
Cycloheptatriene: A smaller ring system with similar conjugated double bonds but different chemical properties.
Cyclopentadiene: A five-membered ring with conjugated double bonds, often used in the synthesis of more complex aromatic compounds.
These comparisons highlight the unique structure and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
63255-16-3 |
|---|---|
Formule moléculaire |
C17H30O4 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1,1,9,9-tetraethoxynona-2,4,6-triene |
InChI |
InChI=1S/C17H30O4/c1-5-18-16(19-6-2)14-12-10-9-11-13-15-17(20-7-3)21-8-4/h9-14,16-17H,5-8,15H2,1-4H3 |
Clé InChI |
NFMAWWYAWGPDCC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC=CC=CC=CC(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Aminoethyl)amino]heptadecan-2-OL](/img/structure/B14508942.png)
